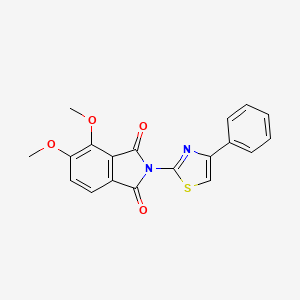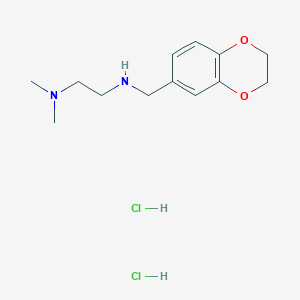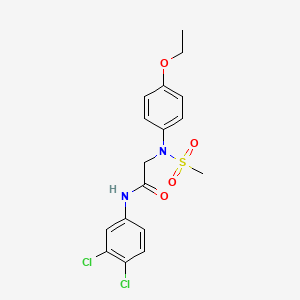
4,5-dimethoxy-2-(4-phenyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
4,5-dimethoxy-2-(4-phenyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, commonly known as DMT, is a naturally occurring psychedelic compound found in many plants and animals. DMT is known for its powerful hallucinogenic effects, and it has been used for centuries in traditional spiritual practices. In recent years, DMT has gained attention from the scientific community for its potential therapeutic applications.
Wirkmechanismus
DMT is believed to exert its effects through its interaction with the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and activation of this receptor is thought to be responsible for the hallucinogenic effects of DMT.
Biochemical and Physiological Effects:
DMT has been shown to produce a wide range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in brain activity and neurotransmitter levels. DMT has also been shown to produce profound alterations in perception, including changes in visual and auditory perception, as well as alterations in the sense of self and time.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMT in laboratory experiments is its rapid onset of action and short duration of effects. This allows researchers to study the effects of the drug in a controlled setting while minimizing the risk of adverse effects. However, one limitation of using DMT in laboratory experiments is its potential for inducing profound alterations in perception, which can make it difficult to interpret study results.
Zukünftige Richtungen
There are many potential future directions for research on DMT. One area of interest is its potential use in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is its potential use in the study of consciousness and the nature of subjective experience. Additionally, future research may focus on the development of novel DMT analogues with improved therapeutic properties and reduced side effects.
Wissenschaftliche Forschungsanwendungen
DMT has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications. One area of interest is its potential use in the treatment of mental health disorders such as depression, anxiety, and PTSD. DMT has been shown to have a rapid onset of action and a short duration of effects, making it an attractive option for use in psychotherapy.
Eigenschaften
IUPAC Name |
4,5-dimethoxy-2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S/c1-24-14-9-8-12-15(16(14)25-2)18(23)21(17(12)22)19-20-13(10-26-19)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDQFSJMAVODMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5973765 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-4-(4-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734370.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3734378.png)
![ethyl (2,6-dichloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3734382.png)
![N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3734384.png)
![3-cyclopropyl-5-[2-(difluoromethoxy)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734407.png)
![6-(2-chlorophenyl)-2-(4-{[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734421.png)
![2-(4-{[ethyl(methyl)amino]methyl}phenyl)-5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B3734426.png)
![2-(4-{[3-(aminomethyl)-1-piperidinyl]methyl}phenyl)-6-[2-(1H-pyrazol-1-yl)ethyl]-4(3H)-pyrimidinone bis(trifluoroacetate)](/img/structure/B3734429.png)

![ethyl (4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3734460.png)


![(2-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3734479.png)
![4-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3734484.png)